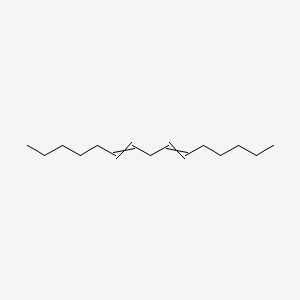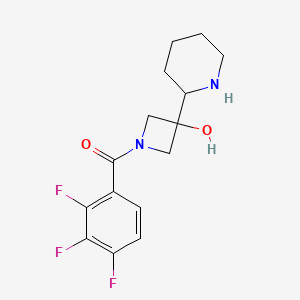![molecular formula C7H6Cl2N2 B14068353 [(2,4-Dichlorophenyl)methylidene]hydrazine CAS No. 102146-49-6](/img/structure/B14068353.png)
[(2,4-Dichlorophenyl)methylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,4-dichloro-, hydrazone is a chemical compound with the molecular formula C7H6Cl2N2. It is a derivative of benzaldehyde, where the aldehyde group is replaced by a hydrazone group. This compound is known for its applications in various fields, including medicinal chemistry, due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-dichloro-, hydrazone typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2,4-Dichlorobenzaldehyde+Hydrazine→Benzaldehyde, 2,4-dichloro-, hydrazone
The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2,4-dichloro-, hydrazone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using methods such as recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,4-dichloro-, hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzaldehyde, 2,4-dichloro-, hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown its potential use in developing new therapeutic agents for treating bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,4-dichloro-, hydrazone involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The compound’s hydrazone group is particularly reactive, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2,4-dichloro-: The parent compound without the hydrazone group.
Hydrazones of other substituted benzaldehydes: Compounds with different substituents on the benzaldehyde ring.
Uniqueness
Benzaldehyde, 2,4-dichloro-, hydrazone is unique due to its specific substitution pattern and the presence of the hydrazone group, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential biological activity compared to other hydrazones .
Properties
CAS No. |
102146-49-6 |
|---|---|
Molecular Formula |
C7H6Cl2N2 |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-4H,10H2 |
InChI Key |
SBHIPXJVXKKBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)


![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)




![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)




![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
